molecular formula C7H6FN3 B15072373 3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine

3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B15072373
M. Wt: 151.14 g/mol
InChI Key: OYKLQMJTOVPPET-UHFFFAOYSA-N
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Description

3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with a fluorine atom at position 3 and an amine group at position 4. The fluorine substituent enhances metabolic stability and binding affinity by modulating electronic and steric properties .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C7H6FN3/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,9H2,(H,10,11)

InChI Key

OYKLQMJTOVPPET-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a suitable fluorinating agent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its potential biological activity.

    Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby modulating biological pathways and exerting therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrrolopyridine Core

The biological and physicochemical properties of pyrrolopyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Key Observations:
  • Halogen Substituents: Fluorine and iodine at C3 improve FGFR inhibition compared to non-halogenated analogs. Iodine’s larger atomic radius enhances hydrophobic interactions, yielding higher potency than bromine or chlorine .
  • Alkoxy Groups : Ethoxy or methoxy substituents (e.g., 3-ethoxy) improve solubility without compromising FGFR affinity .
  • Trifluoromethyl (CF₃) : The CF₃ group at C3 confers greater metabolic stability and broader kinase inhibition but may reduce selectivity .

Comparison with Non-Pyrrolopyridine Heterocycles

Compounds with alternative fused-ring systems exhibit distinct biological profiles:

Table 2: Cross-Class Heterocycle Comparison
Compound Name Core Structure Biological Activity Limitations vs. Pyrrolopyridines References
Thieno[2,3-b]thiophene derivatives Thienothiophene Antimicrobial, material science Lower kinase inhibition potency
Pyrazolo[3,4-b]pyridines Pyrazole-pyridine fusion Anticancer, anxiolytic Reduced FGFR selectivity
Furo[3,2-b]pyridin-5-amine Furan-pyridine fusion Serotonin receptor agonism Limited applicability in oncology
Key Observations:
  • Pyrrolo[2,3-b]pyridines outperform thienothiophenes and furopyridines in FGFR inhibition due to optimal nitrogen placement for ATP-binding pocket interactions .
  • Pyrazolo[3,4-b]pyridines exhibit anxiolytic effects but lack the kinase inhibition specificity of pyrrolopyridines .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Halogenated derivatives (e.g., 3-fluoro, 3-iodo) resist cytochrome P450 oxidation better than alkoxy-substituted analogs .
  • Solubility : Ethoxy and sulfonyl groups (e.g., 1-[(4-methylphenyl)sulfonyl]- derivatives) improve solubility via polar interactions .

Biological Activity

3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C7H6FN3
  • Molecular Weight : 151.14 g/mol
  • CAS Number : 1352394-81-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may function as an inhibitor of various kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.

Anticancer Properties

Recent studies have highlighted the compound's potential as a therapeutic agent against various cancers. For instance:

  • FGFR Inhibition : A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. The compound showed IC50 values in the low nanomolar range against FGFR1, 2, and 3, indicating strong efficacy in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cell lines (4T1) .

Anti-inflammatory Effects

Comparative Efficacy

To better understand the efficacy of this compound compared to similar compounds, the following table summarizes key findings from various studies:

CompoundTargetIC50 (nM)Activity Description
This compoundFGFR17Potent inhibitor; induces apoptosis
Pyrrolo[2,3-b]pyridine derivativeDYRK1A<10Potent inhibitor; anti-inflammatory effects
Isoquinoline derivativeVarious kinases>1000Moderate activity; less selective

Case Studies

  • Study on FGFR Inhibitors :
    In a comprehensive study on pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, it was found that modifications to the molecular structure significantly enhanced potency. The introduction of a fluorine atom at the 3-position was critical for increasing binding affinity to FGFRs .
  • Anti-inflammatory Activity :
    Another investigation focused on the anti-inflammatory effects of pyrrolo[2,3-b]pyridine derivatives showed that these compounds could inhibit LPS-induced pro-inflammatory responses in microglial cells. The results indicated a decrease in nitric oxide production and inflammatory cytokines upon treatment with the compound .

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